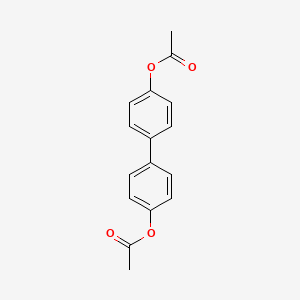

![molecular formula C12H19N3O B1330855 4-amino-N-[3-(dimethylamino)propyl]benzamide CAS No. 53461-08-8](/img/structure/B1330855.png)

4-amino-N-[3-(dimethylamino)propyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

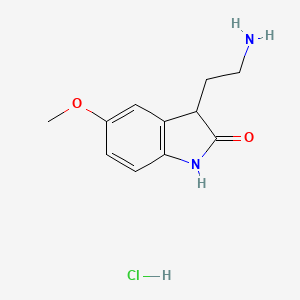

The compound "4-amino-N-[3-(dimethylamino)propyl]benzamide" is a benzamide derivative, which is a class of compounds known for their wide range of biological activities. Benzamide derivatives are often explored for their potential applications in medicinal chemistry due to their ability to interact with various biological targets. Although the provided papers do not directly discuss "4-amino-N-[3-(dimethylamino)propyl]benzamide," they do provide insights into similar compounds, which can be used to infer the properties and potential applications of the compound .

Synthesis Analysis

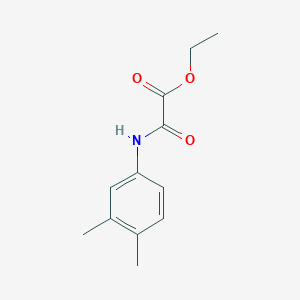

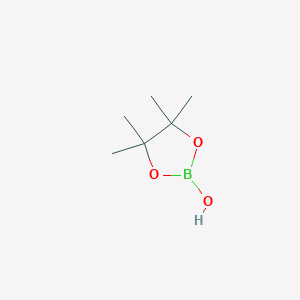

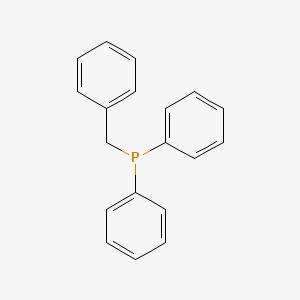

The synthesis of benzamide derivatives typically involves the coupling of an appropriate amine with a benzoyl chloride or an acid anhydride. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides was achieved by using 4-aminophenazone, an anti-inflammatory drug, as a starting material . Similarly, the synthesis of N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives was based on the structural modification of metoclopramide . These methods suggest that the synthesis of "4-amino-N-[3-(dimethylamino)propyl]benzamide" could also involve the coupling of a dimethylaminopropylamine with a 4-aminobenzoyl chloride under suitable reaction conditions.

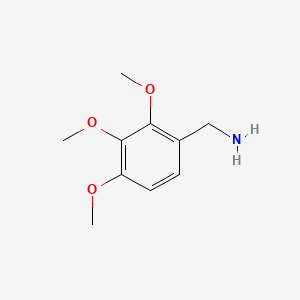

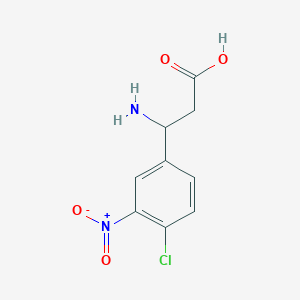

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of substituents on the benzamide moiety can significantly influence the compound's binding affinity to biological targets. For example, the study on 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides showed that these compounds could inhibit histone deacetylases, with some displaying activity in the micromolar range . The molecular structure of "4-amino-N-[3-(dimethylamino)propyl]benzamide" would likely exhibit similar interactions due to the presence of the amino and dimethylaminopropyl groups, which could enhance binding to specific targets.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. The reactivity of the amino group can lead to further derivatization, such as acylation or alkylation, which can alter the compound's biological activity . For instance, the modification of the amino group in 4-amino-N-(1-phenylethyl)benzamide resulted in a loss of anticonvulsant activity . Therefore, the chemical reactivity of "4-amino-N-[3-(dimethylamino)propyl]benzamide" would be an important consideration in the development of new derivatives with desired biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can affect these properties, which in turn can impact the compound's pharmacokinetics and pharmacodynamics. For example, the lipophilicity and electronic activity of N-(1,1-dimethylpropynyl) benzamide series were found to be important for their activity as mitosis inhibitors in plant cells . The physical and chemical properties of "4-amino-N-[3-(dimethylamino)propyl]benzamide" would need to be characterized to understand its behavior in biological systems and its potential as a therapeutic agent.

Applications De Recherche Scientifique

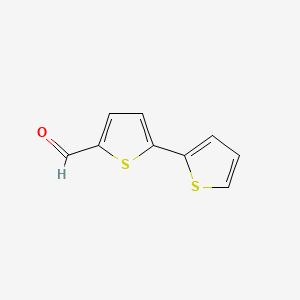

Synthesis and Activity in Anti-Inflammatory Drugs

- Compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, coupled with acid chlorides of 3- or 4-(N,N-dimethylamino)benzoic acid, showed anti-inflammatory activity. Specifically, hydrochloride salts of these compounds demonstrated efficacy without adverse effects on myocardial function (Lynch et al., 2006).

Anticonvulsant Properties

- The N-(substituted)-4-aminobenzamides, including 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116), have significant anticonvulsant activities, showing effectiveness in inhibiting pentylenetetrazole-induced seizures in rats (Afolabi & Okolie, 2013).

Corrosion Inhibition

- Benzothiazole derivatives, including 2-(n-hexylamino)-4-(3′-N,N-dimethylamino-propyl)amino-6-(benzothiazol-2-yl)thio-1,3,5-s-triazine, are synthesized for their corrosion inhibiting effect against steel in acidic solutions. These inhibitors showed high efficiency and stability (Hu et al., 2016).

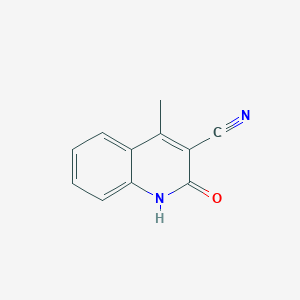

Synthesis and Bioassay Studies

- Substituted-N-(5-cyanopyrimidin-4yl)benzamides, involving 4-aminopyrimidine-5-carbonitrile and aromatic acid derivatives, have been synthesized and screened for antimicrobial and antioxidant activities (Lavanya et al., 2010).

Mitosis Inhibition in Plant Cells

- N-(1,1-dimethylpropynyl) benzamide series, including variations with 3 or 4-position substitutions on the phenyl ring, have shown powerful and selective inhibition of mitosis in plant cells at low concentrations (Merlin et al., 1987).

Safety And Hazards

Propriétés

IUPAC Name |

4-amino-N-[3-(dimethylamino)propyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-15(2)9-3-8-14-12(16)10-4-6-11(13)7-5-10/h4-7H,3,8-9,13H2,1-2H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMQIZGAEIBWQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)C1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30330246 |

Source

|

| Record name | 4-amino-N-[3-(dimethylamino)propyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30330246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-[3-(dimethylamino)propyl]benzamide | |

CAS RN |

53461-08-8 |

Source

|

| Record name | 4-amino-N-[3-(dimethylamino)propyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30330246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-Pyrido[4,3-b][1,4]thiazin-3(4H)-one](/img/structure/B1330787.png)